5-Bromo-3-(methylsulfinyl)-1H-indazole
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Overview
Description
5-Bromo-3-(methylsulfinyl)-1H-indazole is an organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring This specific compound is characterized by the presence of a bromine atom at the 5th position and a methylsulfinyl group at the 3rd position on the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(methylsulfinyl)-1H-indazole typically involves the bromination of 3-(methylsulfinyl)-1H-indazole. The reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography would be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(methylsulfinyl)-1H-indazole can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the bromine atom or to convert the methylsulfinyl group to a methylthio group using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, alkoxides, solvents like dimethylformamide (DMF), and catalysts like palladium.
Major Products Formed
Oxidation: 5-Bromo-3-(methylsulfonyl)-1H-indazole.
Reduction: 5-Bromo-3-(methylthio)-1H-indazole.
Substitution: Various substituted indazoles depending on the nucleophile used.
Scientific Research Applications
5-Bromo-3-(methylsulfinyl)-1H-indazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(methylsulfinyl)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The presence of the bromine atom and the methylsulfinyl group can influence its binding affinity and specificity towards these targets. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-3-(methylthio)-1H-indazole: Similar structure but with a methylthio group instead of a methylsulfinyl group.
5-Bromo-3-(methylsulfonyl)-1H-indazole: Similar structure but with a methylsulfonyl group instead of a methylsulfinyl group.
3-(Methylsulfinyl)-1H-indazole: Lacks the bromine atom at the 5th position.
Uniqueness
5-Bromo-3-(methylsulfinyl)-1H-indazole is unique due to the combination of the bromine atom and the methylsulfinyl group, which can impart distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research applications and potential therapeutic development.
Properties
CAS No. |
201483-68-3 |
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Molecular Formula |
C8H7BrN2OS |
Molecular Weight |
259.13 g/mol |
IUPAC Name |
5-bromo-3-methylsulfinyl-2H-indazole |
InChI |
InChI=1S/C8H7BrN2OS/c1-13(12)8-6-4-5(9)2-3-7(6)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
GHLXESMDBPLNTI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=C2C=C(C=CC2=NN1)Br |
Origin of Product |
United States |
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